Benzidine sulfone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

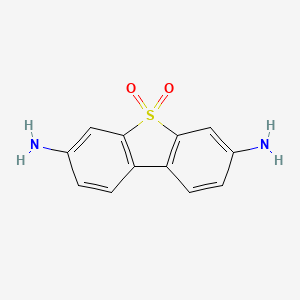

5,5-dioxodibenzothiophene-3,7-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2S/c13-7-1-3-9-10-4-2-8(14)6-12(10)17(15,16)11(9)5-7/h1-6H,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUXZRRZSHWQAAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)S(=O)(=O)C3=C2C=CC(=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90978163 | |

| Record name | 3,7-Diamino-5H-5lambda~6~-dibenzo[b,d]thiophene-5,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90978163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6259-19-4, 30508-11-3 | |

| Record name | 3,7-Diaminodibenzothiophene-5,5-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6259-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,7-Diaminodiphenylene sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006259194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzidine sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030508113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzidine sulfone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13966 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,7-Diamino-5H-5lambda~6~-dibenzo[b,d]thiophene-5,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90978163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7-DIAMINODIPHENYLENE SULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GK5ZWW77NX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Reactivity and Mechanistic Studies of Benzidine Sulfone and Analogues

Reaction Pathways and Transformation Mechanisms of Sulfone Functionalities

The sulfone group (R-SO2-R') is a key functional group in a variety of organic compounds, and its transformations are central to many synthetic strategies. thieme-connect.comresearchgate.net These transformations often involve cleavage of the carbon-sulfur bond, which can be achieved through reductive methods due to the electron-withdrawing nature of the sulfonyl group. wikipedia.org

Cleavage and Rearrangement Reactions Involving Sulfone Groups

The cleavage of the C–S bond in sulfones is a well-documented process, often initiated by electrochemical reduction. rsc.org Aromatic sulfones, when activated by strong electron-withdrawing groups, can form relatively stable radical anions. rsc.org However, the cleavage reactions of these radical anions can be slow, allowing for other reactions like protonation and dimerization to occur. rsc.orgresearchgate.net For instance, the electrochemical reduction of some aryl alkyl sulfones leads to the rapid decomposition of the radical anion. rsc.org In contrast, the radical anions of sulfones with strongly electron-withdrawing substituents, such as nitro groups, exhibit greater stability. rsc.org

The regioselectivity of the cleavage can be influenced by the substituents on the aromatic ring. While some studies suggest that the presence of electron-withdrawing groups does not fundamentally alter the bond cleavage mechanism, others have observed that steric hindrance can lead to the scission of the aromatic carbon–sulfur bond. rsc.org For example, the reduction of di-, tri-, tetra-, and hexasulfonyl benzenes has been studied, and the stability of the resulting radical anions was found to depend on the number of sulfonyl substituents. rsc.org

Rearrangement reactions involving sulfone groups, such as the Ramberg-Bäcklund rearrangement and 1,3-sulfonyl migration, are also significant transformations. tandfonline.com These rearrangements can proceed through both free radical and ionic mechanisms and have found applications in the synthesis of complex molecules, including natural products and enediynes. tandfonline.com The Ramberg-Bäcklund reaction, for example, involves the formation of a new carbon-carbon double bond from sulfones that have a leaving group in a suitable position. rsc.org

Nucleophilic and Electrophilic Reactivity of Sulfone Centers

The sulfone group can act as both a nucleophile and an electrophile, depending on the reaction conditions. researchgate.netresearchgate.net The sulfur atom in the sulfone group is electron-deficient and can be attacked by nucleophiles. However, direct nucleophilic attack on the sulfur atom can be challenging. For instance, carbanions tend to attack sulfonyl chlorides at the chlorine atom rather than the sulfur. britannica.com To achieve attack at the sulfur center, sulfonyl fluorides can be used instead of sulfonyl chlorides. britannica.com

The sulfonyl group's ability to stabilize an adjacent carbanion makes α-sulfonyl carbanions useful nucleophiles in various reactions, including alkylations and Michael additions. wikipedia.org After serving their synthetic purpose, the sulfonyl group can often be removed through reductive desulfonylation. wikipedia.org

Conversely, sulfones can act as electrophiles. For example, unsaturated sulfones can undergo enantioselective electrophilic difunctionalization. sysu.edu.cnacs.org Mechanistic studies have highlighted the importance of the sulfone group in enhancing the reactivity and enantioselectivity of these reactions. sysu.edu.cnacs.org Fluorinated sulfone derivatives have also been developed as versatile electrophiles for cross-coupling reactions. acs.org

Structure-Reactivity Relationships in Aromatic Sulfone Derivatives

The reactivity of aromatic sulfones is significantly influenced by the nature and position of substituents on the aromatic rings. These substituents can affect reaction rates and selectivity through electronic and steric effects.

Influence of Substituents on Reaction Kinetics and Selectivity

Substituents on the aromatic ring can either activate or deactivate the ring towards chemical reactions. Electron-donating groups generally increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack and accelerating the reaction rate. lumenlearning.com Conversely, electron-withdrawing groups decrease the electron density, slowing down the reaction. lumenlearning.com

In the context of aromatic sulfones, electron-withdrawing substituents on the phenyl ring have been shown to increase the reactivity of the molecule in certain reactions. researchgate.net For example, in the reaction of triphenylphosphine (B44618) with α-halobenzyl phenyl sulfones, electron-withdrawing substituents on the phenylsulfonyl group increase the acidity of the sulfone. researchgate.net The acidity of a series of substituted phenyl phenacyl sulfones was found to correlate linearly with the Hammett σ constant, with a positive ρ value indicating that electron-withdrawing substituents enhance acidity. researchgate.net

The position of the substituent also plays a crucial role. For instance, in the spontaneous oxidation of aromatic sulfones to sulfonic acids, a hydroxyl group in the para-position leads to a high conversion rate, while moving it to the ortho-position causes a significant decrease in product formation, likely due to steric hindrance. nsf.gov

Electronic and Steric Effects on Chemical Transformations

Electronic effects, both inductive and resonance, are fundamental in determining the reactivity of aromatic sulfones. The sulfonyl group itself is strongly electron-withdrawing, which influences the electron distribution within the molecule. wikipedia.org This electronic pull facilitates the formation of a stable carbanion at the α-position, a key feature in many reactions involving sulfones. organic-chemistry.org

Theoretical studies, such as those using the B3LYP level of theory, have been employed to understand the electronic structure of aromatic sulfones and their radical anions. rsc.org These studies have shown that in the radical anion, the unpaired electron can be localized on the aryl ring, especially when electron-withdrawing substituents are present. rsc.org This localization affects the bond lengths and strengths of the C-S bonds, influencing the regioselectivity of cleavage. rsc.org

Steric hindrance can also significantly impact the reactivity and selectivity of reactions involving aromatic sulfones. mdpi.com For example, steric hindrance from bulky groups near the reaction center can impede the approach of a reactant, slowing down the reaction or favoring an alternative reaction pathway. nsf.gov In some cases, steric strain can lead to the preferential cleavage of a particular bond, as seen in the scission of the aromatic carbon–sulfur bond in sterically hindered sulfones. rsc.org

Interactions with Reactive Chemical Species and Biothiols

Benzidine (B372746) sulfone and its analogues can interact with various reactive chemical species. The sulfone group can be oxidized to yield products like sulfonic acids and sulfonamides, a reaction that can be catalyzed by peroxidases or chemical oxidants. smolecule.com The principal reaction of benzidine in the environment is thought to be oxidative degradation by free radicals. epa.gov

The interaction of sulfones with biothiols is an area of interest, particularly in the context of biological systems. While specific studies on the direct interaction of benzidine sulfone with biothiols are limited, the general reactivity of sulfones suggests potential interactions. The oxidation of thiols can lead to the formation of sulfones, a transformation that can alter the biological function of the thiol-containing molecule. fiveable.me The study of ion-molecule reactions has been used to identify the sulfone functionality in drug metabolites, highlighting the importance of understanding these interactions in a biological context. nih.gov

Reactions with Sulfane Sulfurs and Polysulfides

The reactivity of this compound and its analogues, particularly benzothiazole-derived sulfones, with reactive sulfur species like sulfane sulfurs and polysulfides has been a subject of significant research. nsf.govnih.gov Sulfane sulfurs are defined as sulfur atoms with six valence electrons and no formal charge, found in species such as persulfides (RSSH), hydrogen polysulfides (H₂Sₙ, n > 1), and elemental sulfur. nih.gov

Studies on benzothiazole (B30560) sulfones reveal a distinct reaction pathway initiated by thiols. The reaction of a thiol with a benzothiazole sulfone results in the formation of a sulfinic acid (RSO₂H). nsf.govnih.gov This intermediate is crucial as it is known to react rapidly with sulfane sulfurs. nsf.gov The subsequent reaction between the generated sulfinic acid and a sulfane sulfur species leads to the formation of a thiosulfonic acid (RSO₂SH). nsf.govnih.gov

Investigations using benzyl (B1604629) polysulfides (Bn₂Sₙ, where n = 1-4) have shown that only the trisulfide and tetrasulfide, which contain sulfane sulfur, release hydrogen sulfide (B99878) (H₂S) upon reaction with biological thiols like cysteine or glutathione. nih.gov This further underscores the specific reactivity of the sulfane sulfur moiety.

The table below summarizes the key species involved in the reaction of benzothiazole sulfone analogues with thiols and sulfane sulfurs.

| Reactant/Intermediate | Chemical Formula/Structure | Role in Reaction Pathway |

| Benzothiazole Sulfone | Analogue of this compound | Initial reactant |

| Thiol | R-SH | Initiates the reaction by attacking the sulfone |

| Sulfinic Acid | RSO₂H | Intermediate formed from the initial reaction |

| Sulfane Sulfur | S⁰ (e.g., in H₂Sₙ, S₈) | Reacts with the sulfinic acid intermediate |

| Thiosulfonic Acid | RSO₂SH | Product of the reaction between sulfinic acid and sulfane sulfur |

| Thiosulfonate Intermediate | RSO₂S⁻ | Intermediate confirmed by mass spectrometry |

Chemoselective Arylation Mechanisms

The chemoselective arylation of this compound analogues has been explored through various mechanistic pathways, moving beyond traditional transition-metal-catalyzed couplings. jst.go.jp

A prominent metal-free method involves the coupling of aryl sulfoxides (analogues of this compound) with phenols or anilines, which proceeds through a cascade mechanism. jst.go.jpsoton.ac.uk This process is initiated by the activation of the aryl sulfoxide (B87167) with an anhydride, such as trifluoroacetic anhydride. soton.ac.ukkyoto-u.ac.jp This is followed by an interrupted Pummerer reaction with the nucleophilic coupling partner (e.g., a phenol (B47542) or sulfonanilide). kyoto-u.ac.jpresearchgate.net The key C-C bond-forming step is a researchgate.netresearchgate.net sigmatropic rearrangement of the transiently formed S-O or S-N tethered intermediate. kyoto-u.ac.jpresearchgate.net This rearrangement is considered a new variant of the classic benzidine rearrangement. kyoto-u.ac.jpresearchgate.net Subsequent rearomatization yields the final biaryl product. researchgate.net Mechanistic studies using NMR have confirmed the formation of the S–O-tethered intermediate and the rate-determining nature of the researchgate.netresearchgate.net sigmatropic rearrangement. kyoto-u.ac.jpresearchgate.net

Another approach to chemoselective arylation involves the copper-catalyzed Chan-Evans-Lam (CEL) cross-coupling reaction. rsc.org This method has been applied to the N-arylation of unprotected aminobenzene sulfonamides using arylboron nucleophiles. rsc.org By carefully adjusting reaction variables such as the copper catalyst source, solvent, and base, the arylation can be selectively directed to occur on either the amino or the sulfonamide nitrogen atom at room temperature. rsc.org This highlights the high degree of chemoselectivity achievable in the arylation of sulfone-containing aniline (B41778) structures. rsc.org

Arylazo sulfones have also been utilized as arylation reagents. sioc-journal.cn These reactions proceed via the hemolytic cleavage of C—N and N—S bonds, generating aryl and sulfonyl radicals, which can then participate in arylation reactions under photocatalytic or electrocatalytic conditions. sioc-journal.cn

The table below outlines the key features of these different chemoselective arylation mechanisms.

| Mechanism | Key Reagents | Key Intermediates | Core Transformation |

| Sulfonium-Aided Sigmatropic Rearrangement | Aryl Sulfoxide, Anhydride, Phenol/Aniline | Arylsulfonium species, S-O/S-N tethered intermediate | Interrupted Pummerer reaction followed by researchgate.netresearchgate.net sigmatropic rearrangement. jst.go.jpresearchgate.net |

| Chan-Evans-Lam (CEL) Coupling | Aminobenzene Sulfonamide, Arylboron nucleophile, Cu catalyst | - | Copper-catalyzed chemoselective N-arylation. rsc.org |

| Arylazo Sulfone Radical Arylation | Arylazo Sulfone | Aryl radical, Sulfonyl radical | Photocatalytic or electrocatalytic generation of aryl radicals for arylation. sioc-journal.cn |

Advanced Analytical Methodologies for Detection and Characterization of Benzidine Sulfone

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for isolating benzidine (B372746) sulfone from complex matrices. Various chromatographic methods offer different advantages in terms of resolution, sensitivity, and sample throughput.

Gas Chromatography-Mass Spectrometry (GC/MS) Applications

Gas chromatography-mass spectrometry (GC/MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. While benzidine itself can be challenging to analyze by GC due to potential oxidative losses and poor chromatographic properties, GC/MS methods have been developed for its derivatives and related compounds. cdc.gov For benzidine sulfone, GC/MS analysis provides high sensitivity and definitive identification based on the mass-to-charge ratio (m/z) of the parent ion and its fragmentation patterns. nih.gov

A typical GC/MS analysis involves the separation of the analyte on a capillary column, such as a DB-5MS, followed by detection with a mass spectrometer operating in selected ion monitoring (SIM) mode for enhanced sensitivity. anpelsci.com The NIST Mass Spectrometry Data Center library contains reference spectra for this compound, aiding in its identification. nih.gov Key mass-to-charge ratios (m/z) for this compound include its molecular ion peak. nih.gov

Key GC/MS Parameters for this compound Analysis:

| Parameter | Value/Condition | Source |

| Column Type | DB-5MS capillary column | anpelsci.com |

| Detection Mode | Selected Ion Monitoring (SIM) | anpelsci.com |

| m/z Top Peak | 246 | nih.gov |

| m/z 2nd Highest | 198 | nih.gov |

| m/z 3rd Highest | 247 | nih.gov |

High-Performance Liquid Chromatography (HPLC) with Various Detectors

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of non-volatile or thermally labile compounds like this compound. cdc.govepa.govepa.gov The U.S. Environmental Protection Agency (EPA) has established methods, such as Method 8325, which utilize HPLC coupled with a particle beam/mass spectrometer (PB/MS) for the determination of benzidines in various matrices. epa.gov This method employs a reverse-phase liquid chromatography column for separation. epa.gov

HPLC systems can be paired with various detectors, including ultraviolet (UV) absorption and electrochemical detectors, to achieve low detection limits. cdc.gov For instance, HPLC with UV detection has been used for the determination of benzidine in air samples with a detection limit of 0.05 µ g/sample . cdc.gov In the analysis of food colors, HPLC has been used to determine benzidine after derivatization, with detection limits in the nanogram per gram range. nih.gov The choice of solvent and gradient elution programs is critical for achieving optimal separation. epa.govepa.gov

Typical HPLC Conditions for Benzidine-related Compounds:

| Parameter | Condition | Source |

| Technique | Reverse-phase ion pair HPLC | nih.gov |

| Detector | Absorbance detector (e.g., 548 nm after derivatization) | nih.gov |

| Sample Preparation | Reduction, extraction, diazotization, and coupling | nih.govresearchgate.net |

| Detection Limits | 3-4 ng benzidine/g | nih.gov |

Thin-Layer Chromatography (TLC) in Separation Protocols

Thin-Layer Chromatography (TLC) serves as a simple and cost-effective method for the qualitative separation and identification of benzidine and its derivatives. cdc.govepa.gov It is often used as a screening tool before more quantitative methods are employed. nih.gov In TLC, a stationary phase, such as silica (B1680970) gel, is coated on a plate, and a solvent system (mobile phase) moves up the plate by capillary action, separating the components of a mixture based on their differential partitioning between the two phases. rsc.orgsarponggroup.com

For visualization, various reagents can be used, or the compounds can be observed under UV light if they are fluorescent. rsc.orgsarponggroup.com The retardation factor (Rf) value, which is the ratio of the distance traveled by the analyte to the distance traveled by the solvent front, is a key parameter for identification. researchgate.net While TLC is primarily qualitative, it can be made quantitative, though it is generally less sensitive than other chromatographic techniques. epa.gov

Spectroscopic Methods for Structural Elucidation

Fourier-Transform Infrared Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. wikipedia.org The FT-IR spectrum of a compound shows a unique pattern of absorption bands, which correspond to the vibrational frequencies of its chemical bonds. researchgate.netresearchgate.net

For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the sulfone group (S=O stretching), the aromatic rings (C=C stretching), and the amine groups (N-H stretching). The presence and position of these bands provide strong evidence for the structure of the compound. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the detailed structure of organic molecules in solution. Both proton (¹H) and carbon-13 (¹³C) NMR provide information about the chemical environment of the respective nuclei. rsc.org

¹H NMR: The ¹H NMR spectrum of this compound would show distinct signals for the aromatic protons and the amine protons. The chemical shift, splitting pattern (multiplicity), and integration of these signals reveal the number of different types of protons and their neighboring environments. spectrabase.comnih.gov

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal, allowing for the confirmation of the number and types of carbon atoms present. rsc.org

The combination of ¹H and ¹³C NMR data allows for a comprehensive and unambiguous determination of the molecular structure of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photoluminescence

Detailed research on polymers incorporating both triphenylamine (B166846) (a derivative of benzidine) and sulfone groups provides significant insights. For instance, a novel donor-acceptor-donor (D-A-D) polymer, poly(triphenylamine sulfone) (PTPAS), was synthesized using N,N′-diphenylbenzidine and bis(4-fluorophenyl) sulfone. rsc.org In its solid state, PTPAS shows a broad absorption band between 300 and 400 nm, with a maximum absorption wavelength (λabs) at 374 nm. rsc.org This absorption is attributed to π–π* electronic transitions within the conjugated system. rsc.orgnih.gov When excited, the polymer exhibits blue fluorescence with a maximum emission wavelength (λem) at 475 nm. rsc.org

The photophysical properties of such polymers are highly dependent on the solvent environment. In a study of PTPAS in various solvents, the absorption and emission spectra showed noticeable shifts. rsc.org In low-polarity solvents, the absorption is primarily due to the π–π* transition, while in high-polarity solvents, a redshift is observed. rsc.org The fluorescence quantum yield (a measure of emission efficiency) of PTPAS was found to be 0.58 in tetrahydrofuran (B95107) (THF) solution and 0.09 in the solid state, highlighting the influence of the material's physical state on its luminescent properties. rsc.org

Similarly, other studies on poly(ether sulfone)s containing triphenylamine moieties reveal characteristic absorption peaks around 350 nm and 423 nm, which are assigned to π–π* transitions and charge transfer interactions between the donor (triphenylamine) and acceptor (sulfone) units. ntu.edu.tw The photoluminescence spectra of these polymers show emission in the green to orange region of the spectrum (e.g., 490 nm and 575 nm), depending on the specific chemical structure. ntu.edu.tw

Table 1: Photophysical Properties of Sulfone-Containing Benzidine-Derivative Polymers This table is interactive. Users can sort columns by clicking on the headers.

| Polymer Name | Solvent/State | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (φF) | Reference |

|---|---|---|---|---|---|

| Poly(triphenylamine sulfone) (PTPAS) | Solid State | 374 | 475 | 0.09 | rsc.org |

| Poly(triphenylamine sulfone) (PTPAS) | Tetrahydrofuran (THF) | ~360 | ~490 | 0.58 | rsc.org |

| TPE-PES | Film | ~350 | 490 | N/A | ntu.edu.tw |

| CNBr-PES | Film | ~423 | 575 | N/A | ntu.edu.tw |

| Poly(amine-amide)s (various) | NMP | 350-365 | 512-543 | N/A |

Electrochemical Characterization and Redox Behavior

Electrochemical methods are essential for probing the redox activity of this compound, revealing how it behaves during electron transfer reactions. These techniques provide data on oxidation and reduction potentials, the stability of redox states, and the kinetics of electron transfer.

Cyclic Voltammetry and Chronoamperometry

Cyclic voltammetry (CV) is a primary tool for studying the electrochemical properties of benzidine derivatives. In CV, the potential applied to a sample is swept linearly and the resulting current is measured. For polymers containing benzidine and sulfone units, CV reveals the potentials at which the material can be oxidized and reduced. For example, poly(ether sulfone)s (PES) incorporating triphenylamine-based moieties exhibit reversible oxidation processes. ntu.edu.tw The CV of films of these polymers cast on an electrode typically shows two reversible oxidation redox couples, which correspond to the stepwise formation of a radical cation and then a dication. ntu.edu.twresearchgate.net

In a study of poly (aryl amino sulfone)s (PAASs), cyclic voltammetry showed two distinct oxidation peaks. nih.gov The position of these peaks is influenced by the polymer's structure, such as the nature of the linkage between the triphenylamine units. nih.gov The stability of these polymers during repeated redox cycles can also be assessed with CV; PAAS-BT, for instance, maintained its electrochromic performance for 450 cycles. nih.gov

Chronoamperometry, which measures the current as a function of time after a potential step is applied, is used to study the kinetics of the redox process. mdpi.com For electrochromic polymers based on this compound, this technique is used to determine the switching time—how quickly the material changes color upon oxidation or reduction. nih.gov Studies on PAAS polymers showed that bleaching times were generally shorter than coloring times, indicating that charge extraction is faster than charge injection. nih.gov In another application, chronoamperometry-based redox cycling using interdigitated electrodes was shown to significantly amplify the signal for detecting 3,3′,5,5′-tetramethylbenzidine (TMB), a common benzidine derivative, in immunoassays. nih.gov This dual-mode chronoamperometry offered more than a 10-fold higher sensitivity compared to conventional single-electrode methods. nih.gov

Table 2: Electrochemical Data for Sulfone-Containing Benzidine Polymers from Cyclic Voltammetry This table is interactive. Users can sort columns by clicking on the headers.

| Polymer/Compound | Measurement Condition | Oxidation Potentials (V vs. Ag/AgCl or Ag/Ag+) | Key Findings | Reference |

|---|---|---|---|---|

| Poly(amine-imide)s | Film in Acetonitrile | 0.78, 1.14 | Two reversible redox couples | ntu.edu.tw |

| Poly(aryl amino sulfone) (PAAS-BT) | Film in Acetonitrile | ~0.8, ~1.1 | Two reversible oxidation steps | nih.gov |

| Poly(aryl amino sulfone) (PAAS-TT) | Film in Acetonitrile | ~0.9, ~1.2 | Two reversible oxidation steps | nih.gov |

| NTPPA-PES | Film in Acetonitrile | Multiple peaks | Four electroactive sites | ntu.edu.tw |

| NTPB-PES | Film in Acetonitrile | Multiple peaks | Four electroactive sites | ntu.edu.tw |

Pourbaix Diagram Analysis for Redox Processes

Pourbaix diagrams, also known as potential-pH diagrams, are maps of the thermodynamic stability of different redox states of a chemical species in an aqueous solution as a function of potential and pH. libretexts.orgnrc.gov These diagrams are invaluable for understanding and predicting the behavior of electroactive molecules under various environmental conditions. libretexts.org The lines on a Pourbaix diagram represent equilibria between different species, with horizontal lines indicating pure redox reactions (pH-independent), vertical lines representing pure acid-base reactions (potential-independent), and sloped lines denoting reactions that involve both protons and electrons. libretexts.org

While Pourbaix diagrams are well-established for inorganic elements, their application to complex organic molecules like benzidine derivatives is an area of active research. nrc.govcareerchem.com A recent 2023 study performed a detailed theoretical and experimental evaluation of benzidine derivatives for use in aqueous organic redox flow batteries, including the construction of Pourbaix diagrams. x-mol.netnih.govresearchgate.netacs.org

Specifically, the study focused on the dimer of sodium 4-diphenylamine sulfonate, a water-soluble sulfonated benzidine derivative. x-mol.netnih.govnih.gov By combining theoretical calculations (using Gibbs free energy) with experimental electrochemical data, the researchers constructed a Pourbaix diagram for this compound. researchgate.netnih.gov The diagram revealed that the redox behavior is highly pH-dependent: at highly acidic pH (≤ 0.9), the molecule undergoes a single two-electron transfer process. x-mol.netnih.govacs.org However, in a pH range from approximately 3 to 12, the redox activity splits into two distinct single-electron transfers. nih.gov This analysis allowed the researchers to identify optimal pH conditions for specific applications and to screen other substituted benzidine derivatives to find candidates with desired redox potentials for use as anolytes or catholytes in flow batteries. x-mol.netnih.gov

This research demonstrates the power of Pourbaix diagram analysis for understanding and engineering the redox processes of functionalized this compound compounds in aqueous environments. x-mol.net

Emerging Analytical Approaches for Trace Analysis and Complex Mixtures

The detection of trace amounts of benzidine and its derivatives, including sulfone-containing analogues, in complex matrices such as environmental or biological samples, requires highly sensitive and selective analytical methods. cdc.gov Several emerging approaches have been developed to meet this challenge.

High-Performance Liquid Chromatography (HPLC) coupled with sensitive detectors is a cornerstone of modern trace analysis. For benzidine compounds, coupling HPLC with an electrochemical detector (HPLC-ED) provides excellent selectivity, as the detector responds specifically to electroactive molecules. researchgate.net A method using online solid-phase extraction (SPE) followed by HPLC with coulometric detection achieved detection limits as low as 100 ng/L for benzidine in fortified water samples. researchgate.net The use of mass spectrometry (MS) as a detector (LC-MS) offers even greater specificity and structural information. nih.gov

For analyzing trace constituents in highly complex mixtures, innovative strategies are being developed. One such approach is a high-component filtering strategy for LC-MS. nih.gov In this method, high-abundance, interfering components of a sample are selectively removed online before the remaining sample, containing the trace analytes, is introduced into the LC-MS system. nih.gov This pre-filtering reduces matrix effects and allows for a larger volume of the sample to be loaded, thereby enhancing the detection sensitivity for low-level compounds. nih.gov

Capillary zone electrophoresis (CZE) is another powerful separation technique that has been applied to the analysis of benzidine and related compounds. cdc.gov Furthermore, specialized derivatization techniques are often employed, especially in conjunction with Gas Chromatography (GC), to improve the volatility and detectability of benzidine metabolites. cdc.gov These advanced methods are crucial for monitoring these compounds at trace levels and understanding their fate in complex systems. cdc.gov

Applications in Advanced Materials and Chemical Technologies

Integration in Functional Polymers and Polymeric Membranes

The incorporation of benzidine (B372746) sulfone units into polymer backbones has led to the development of high-performance materials, particularly for membrane applications. The sulfone group enhances thermal and chemical stability, while the benzidine structure provides a rigid and well-defined framework.

Synthesis of Sulfonated Polyimides and Polysulfones

Benzidine sulfone derivatives are key monomers in the synthesis of sulfonated polyimides (SPIs) and sulfonated polysulfones. These polymers are of great interest for applications requiring high thermal stability, mechanical strength, and ionic conductivity. researchgate.netmdpi.com The sulfonation of the polymer, which involves introducing sulfonic acid (-SO3H) groups, is crucial for imparting hydrophilicity and proton conductivity. nih.govmdpi.com

The synthesis of SPIs often involves the polycondensation of a sulfonated diamine, such as a derivative of this compound, with a dianhydride. researchgate.netmrs-j.org For instance, novel sulfonated diamine isomers like 2,2′-bis(3-sulfopropoxy)benzidine (2,2′-BSPB) and 3,3′-bis(3-sulfopropoxy)benzidine (3,3′-BSPB) have been successfully polymerized with 1,4,5,8-naphthalenetetracarboxylic dianhydride (NTDA) to create highly sulfonated polyimides. rsc.org Similarly, 3,3',4,4'-tetraaminodiphenyl sulfone (TADPS) has been used as a monomer in the preparation of polyphenylquinoxaline (PPQ) polymers. nasa.govnasa.gov

These sulfonated polymers often exhibit a microphase-separated structure, with hydrophilic domains formed by the sulfonic acid groups and hydrophobic domains from the polymer backbone. rsc.org This morphology is critical for creating well-defined proton transport channels. researchgate.net

Development of Proton Conducting Membranes

A primary application of sulfonated polymers derived from this compound is in the development of proton-conducting membranes, also known as proton exchange membranes (PEMs). mdpi.comresearchgate.net These membranes are essential components in fuel cells, facilitating the transport of protons from the anode to the cathode. mdpi.com

The performance of these membranes is highly dependent on their ion exchange capacity (IEC), which is a measure of the number of sulfonic acid groups in the polymer. nih.govresearchgate.net A higher IEC generally leads to increased water uptake and higher proton conductivity. nih.govmdpi.com For example, SPI membranes derived from 2,2′-BSPB and 3,3′-BSPB have shown high proton conductivities, comparable to or even exceeding that of the commercially available Nafion 117 membrane, especially at high relative humidity. rsc.org

Research has shown that the position of the sulfonic acid groups—whether on the main polymer chain or on side chains—significantly impacts the membrane's properties, including water stability and mechanical strength. rsc.orgjst.go.jp Side-chain-type SPIs have demonstrated improved water stability compared to their main-chain counterparts. rsc.org Furthermore, blend membranes combining sulfonated poly(arylene ether sulfone) and sulfonated polyimide have been developed to enhance dimensional stability and maintain high proton conductivity. researchgate.net

Table 1: Properties of Sulfonated Polyimide Membranes Derived from this compound Derivatives

| Monomer | Dianhydride | Ion Exchange Capacity (IEC) (meq. g⁻¹) | Proton Conductivity (S/cm) | Water Uptake (%) |

|---|---|---|---|---|

| 2,2′-BSPB | NTDA | 2.89 | Similar to or higher than Nafion 117 (>70% RH) | High |

| 3,3′-BSPB | NTDA | 2.89 | Similar to or higher than Nafion 117 (>70% RH) | High |

| BSPhB | NTDA | 1.77 | 0.120 (at 60 °C in water) | - |

| BSPOB/mBAPPS (9/1) | NTDA | - | 0.18 (at 25 °C in water) | - |

Role in Redox Chemistry and Electroactive Materials

The inherent redox activity of the benzidine moiety makes its sulfone derivatives attractive for applications in electroactive materials, particularly for energy storage devices.

Design of Benzidine Derivatives for Redox Flow Batteries

Aqueous organic redox flow batteries (AORFBs) are a promising technology for large-scale energy storage, and researchers are actively exploring novel organic redox-active materials to enhance their performance. x-mol.netnih.gov Benzidine derivatives are being investigated as potential catholyte materials due to their ability to undergo multi-electron transfers and their tunable redox potentials. x-mol.netnih.gov

Theoretical and experimental studies have been conducted on various benzidine derivatives to evaluate their suitability for AORFBs. x-mol.netnih.gov By modifying the substitution patterns and functional groups on the benzidine core, it is possible to tune the redox potential and solubility of the molecules. x-mol.net For example, N-substituted benzidine analogues have been synthesized and shown to have controllable redox potentials ranging from 0.78 to 1.01 V versus the standard hydrogen electrode (SHE). nih.gov One such derivative, N,N,N',N'-tetraethylbenzidine (TEB), exhibited a high redox potential of 0.82 V vs. SHE and good solubility. nih.govresearchgate.net

The goal is to design molecules that undergo a two-electron transfer process over a wide pH range, which would increase the energy density of the battery. x-mol.netnih.gov Pourbaix diagrams are used to predict the electrochemical behavior of these derivatives at different pH values. x-mol.netnih.gov

Electrosynthesis and Electrochemical Performance of Derivatives

The synthesis of electroactive polymers from this compound derivatives can be achieved through electrochemical polymerization. aseee.eubham.ac.uk This method allows for the direct deposition of a polymer film onto an electrode surface, which is advantageous for creating battery electrodes. aseee.eu The electrochemical properties of these polymer films, such as their conductivity and redox behavior, can be studied using techniques like cyclic voltammetry. nih.gov

The electrochemical performance of benzidine derivatives in a flow cell is a critical aspect of their evaluation. For instance, the dimer of sodium 4-diphenylamine sulfonate, a benzidine derivative, was prepared in situ and tested in a neutral electrochemical flow cell to assess its stability. x-mol.netnih.gov When paired with a suitable anolyte, these benzidine-based catholytes can generate theoretical cell voltages of up to 0.68 V at neutral pH. x-mol.netnih.gov A flow battery utilizing a TEB catholyte achieved a stable discharge capacity of 41.8 Ah L⁻¹ with a high coulombic efficiency of 97.2%. nih.govresearchgate.net

Furthermore, nonconjugated redox-active polymers incorporating benzidine units, such as poly(N-methylphenothiazine benzidine) (PT-BZ), have been synthesized and evaluated as electrode materials, demonstrating a discharge capacity of 97 mAh/g. annualreviews.org

Table 2: Electrochemical Data for Benzidine Derivatives in Redox Flow Battery Research

| Benzidine Derivative | Redox Potential (V vs. SHE) | Solubility (M) | Cell Voltage (V) | Discharge Capacity |

|---|---|---|---|---|

| N,N,N',N'-tetraethylbenzidine (TEB) | 0.82 | 1.1 | - | 41.8 Ah L⁻¹ (at 1.0 M) |

| Dimer of sodium 4-diphenylamine sulfonate | Bielectronic process at pH ≤ 0.9 | High water solubility | 0.60 (at pH 0), 0.68 (at pH 7) | - |

| Poly(N-methylphenothiazine benzidine) (PT-BZ) | - | - | - | 97 mAh/g |

Data compiled from studies on aqueous organic redox flow batteries. x-mol.netnih.govnih.govresearchgate.netannualreviews.org

Utilization in Dye Chemistry and Pigment Synthesis (Academic Research Focus)

Historically, benzidine itself was a crucial intermediate in the production of a wide range of azo dyes and pigments. epa.govepa.gov These colorants found applications in textiles, paper, leather, and plastics. epa.gov However, due to health concerns associated with benzidine, its use has been significantly curtailed.

Academic research continues to explore benzidine derivatives, including those with sulfone groups, for the synthesis of novel dyes and pigments, often with a focus on creating safer alternatives. researchgate.net The sulfone group can influence the final color and properties of the dye. This compound serves as an intermediate in the synthesis of various dyes and pigments in a research context.

The fundamental chemistry involves the diazotization of the amino groups on the benzidine derivative, followed by coupling with various aromatic compounds like phenols and amines to produce the final azo dye. epa.gov Research has also investigated the synthesis of benzidine-based conjugated organic materials with donor-acceptor groups for potential applications in areas like dye-sensitized solar cells. researchgate.net

Intermediate in the Synthesis of Azo Dyes and Pigments

This compound serves as a crucial intermediate in the production of azo dyes and pigments. Azo dyes represent the largest and most versatile class of synthetic organic colorants, accounting for over 60% of the dyes used in various industries. nih.govresearchgate.net The synthesis of these dyes primarily involves a two-step process: diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich component. nih.govimrpress.com

In this context, this compound can be utilized as the aromatic diamine precursor. The presence of the sulfone group can influence the electronic properties of the molecule, which in turn affects the color and properties of the final dye. The general synthesis strategy for azo dyes allows for the creation of both symmetrical and asymmetrical compounds, offering a wide palette of colors. nih.gov The sulfone group, particularly when part of a structure like a sulphatoethylsulfone group, can also enhance the water solubility of reactive dyes, a critical factor for their application in dyeing processes. nih.gov

Structural Modification for Color and Fastness Properties

The structure of the dye molecule is intrinsically linked to its color and performance properties, such as lightfastness and wash fastness. mdpi.comdntb.gov.ua The introduction of a sulfone group, as in this compound, can significantly modify these characteristics. The sulfone group is an electron-withdrawing group, and its incorporation into the dye's conjugated system can lead to a bathochromic shift, resulting in deeper colors. researchgate.net

Furthermore, the fastness properties of dyes are dependent on factors like their solubility and the strength of their interaction with the substrate. ekb.eg The chemical structure of the dye, including the presence of functional groups like sulfone, plays a vital role. For instance, the covalent bond formed between reactive dyes and fibers is key to their wash fastness. ekb.eg Modifications to the benzidine backbone, including the introduction of sulfone groups, can be strategically employed to enhance these properties. Research has shown that dyes derived from structurally modified benzidines can exhibit comparable or even improved color and dyeing properties compared to traditional benzidine-based dyes. researchgate.netresearchgate.net The inclusion of certain groups can improve water solubility, which in turn can lead to better wash and rub fastness. ekb.eg

Development of Chemical Sensors and Indicators (Academic Research Focus)

The reactivity of the sulfone group has been harnessed in the academic research sphere for the development of chemical sensors and indicators, particularly fluorescent sensors.

Design of Fluorescent Sensors Utilizing Sulfone Reactivity

The design of fluorescent sensors often relies on specific chemical reactions that trigger a change in fluorescence. nih.gov The reactivity of sulfones has been explored for this purpose. For example, the reaction of certain sulfone derivatives with thiols can lead to the formation of sulfinic acids, which can then react with other species to produce a fluorescent signal. nsf.gov This principle has been applied to design fluorescent sensors for biologically relevant molecules. nsf.gov The development of fluorescent probes often involves mechanisms like photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and excited-state intramolecular proton transfer (ESIPT). nih.gov The modification of fluorophores with sulfone-containing groups can be a strategy to create new sensors with high sensitivity and selectivity. mdpi.com

Application in Analytical Detection Systems

Benzidine and its derivatives have a long history of use as chromogenic indicators in various analytical assays. google.comgoogle.com While not directly focused on this compound, the broader context of benzidine-type indicators highlights their utility in detecting a range of analytes through color changes. google.comgoogle.com Analytical methods for detecting benzidine compounds often involve techniques like high-performance liquid chromatography (HPLC) with electrochemical or UV detection. nih.gov The development of new sensor technologies, including those based on fluorescent probes, aims to improve sensitivity and selectivity. frontiersin.org For instance, fluorescent nanocomposites have been developed for the direct and sensitive detection of specific ions in environmental samples. frontiersin.org The unique reactivity of the sulfone group within a molecule like this compound could potentially be exploited to create novel analytical systems for specific target molecules.

Applications in Organic Electronics and Photovoltaic Devices

The field of organic electronics is rapidly advancing, with a focus on developing new materials for applications such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). mdpi.commdpi.com Conjugated organic materials are at the core of these technologies.

Synthesis of Conjugated Organic Materials

Benzidine-based structures can be used to synthesize conjugated organic materials with desirable electronic and photophysical properties. globalauthorid.comresearchgate.net The synthesis of donor-acceptor (D-A) type copolymers is a common strategy to tune the band gap and other electronic properties of these materials. rsc.org The sulfone group, being electron-accepting, can be incorporated into these conjugated systems to create materials with specific charge transport characteristics. researchgate.net For example, dibenzothiophene (B1670422) sulfone has been used to create n-type emissive organic semiconductors. rsc.org The synthesis of such materials often involves cross-coupling reactions to build the polymer backbone. rsc.orgmdpi.com The resulting conjugated polymers can exhibit high thermal stability and possess properties suitable for use in electronic devices. mdpi.com Theoretical studies, such as those using Density Functional Theory (DFT), are often employed to predict the optoelectronic and photovoltaic properties of newly designed benzidine-based conjugated materials. researchgate.net

Evaluation of Photovoltaic Efficiency and Optical Properties

The evaluation of this compound and its derivatives in the context of advanced materials, particularly for photovoltaic applications, centers on their electronic and photophysical properties. Research into these compounds often involves a combination of experimental synthesis, spectroscopic characterization, and theoretical calculations to understand the relationship between molecular structure and performance in devices like dye-sensitized solar cells (DSSCs) and organic solar cells (OSCs).

Detailed Research Findings

Research has explored the synthesis of various benzidine-based conjugated organic materials that incorporate donor-acceptor structures to enhance their photovoltaic capabilities. researchgate.net A study involving the condensation of benzidine with different aldehydes yielded a series of derivatives whose photovoltaic properties were systematically investigated. researchgate.net Theoretical calculations, such as Density Functional Theory (DFT), are frequently employed to complement experimental findings, providing insights into the electronic structure, including Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, and the corresponding energy gap (Eg). These parameters are crucial for understanding electron absorption and transfer processes, which are fundamental to photovoltaic action. researchgate.net

For instance, a series of benzidine derivatives were synthesized and their performance in dye-sensitized solar cells was evaluated. The power conversion efficiency (PCE), a key metric for solar cell performance, was calculated for these compounds. It was observed that derivatives with extended π-conjugation, such as those incorporating dipyrenyl units, exhibited higher PCE values. This improvement is attributed to a larger redshift in the absorption wavelength and a lower energy gap, which enhances the absorption of sunlight. researchgate.net

In a related area, polymers incorporating a donor-acceptor-donor (D-A-D) architecture have been developed using benzidine derivatives. One such polymer, poly(triphenylamine sulfone) (PTPAS), was synthesized from N,N′-diphenylbenzidine and bis(4-fluorophenyl) sulfone. rsc.org This material demonstrated notable photophysical properties, including dual-state emission characteristics. rsc.org The evaluation of its optical properties revealed a broad absorption band in the solid state and significant fluorescence quantum yields in both solution and solid states. rsc.org

The following tables summarize the key photovoltaic and optical property data from relevant research findings.

Photovoltaic Properties of Benzidine-Based Derivatives

This table presents the calculated photovoltaic performance parameters for several benzidine-based conjugated compounds. The data includes the energy gap (Eg) determined by DFT calculations and the resulting power conversion efficiency (PCE).

| Compound | Calculated Band Gap (Eg) [eV] | Power Conversion Efficiency (PCE) [%] |

| Compound 2 | 4.705 | 2.25 |

| Compound 4a | 3.679 | 2.70 |

| Compound 4b | 3.006 | 2.80 |

| Compound 3 | 2.493 | 2.31 |

| Compound 5 (isomeric mixture) | 2.050 - 2.071 | 2.82 |

| Data sourced from Yeşilda, A et al. researchgate.net |

Optical Properties of Poly(triphenylamine sulfone) (PTPAS)

This table details the key optical properties of the D-A-D polymer PTPAS, which is derived from N,N′-diphenylbenzidine. It includes absorption and emission wavelengths and fluorescence quantum yields in different states.

| Property | Value |

| Maximum Absorption Wavelength (λabs) (Solid State) | 374 nm |

| Maximum Emission Wavelength (λem) (Solid State) | 525 nm |

| Fluorescence Quantum Yield (ΦF) (THF Solution) | 0.58 |

| Fluorescence Quantum Yield (ΦF) (99% Aqueous Solution) | 0.27 |

| Fluorescence Quantum Yield (ΦF) (Solid State) | 0.09 |

| Data sourced from a study on a dual-state emission triphenylamine-based polymer. rsc.org |

These findings underscore the potential of materials derived from benzidine and its sulfone analogues in the field of organic electronics. The ability to tune the optical and electronic properties through synthetic modification is a key advantage for developing more efficient photovoltaic materials. researchgate.net The diphenyl sulfone unit, in general, is recognized for its role in creating electron-transport materials with wide band gaps and suitable LUMO levels for applications in optoelectronic devices. rsc.org

Biological and Environmental Research Implications of Benzidine Sulfone and Analogues Mechanistic Focus

Metabolic Transformations and Bioreduction Pathways of Related Compounds

The biotransformation of benzidine (B372746) and its analogues is a complex process involving multiple enzymatic pathways. These metabolic transformations are crucial in determining the toxic and carcinogenic potential of these compounds. The initial steps often involve reduction of azo groups, followed by N-acetylation, N-hydroxylation, and subsequent conjugation reactions.

Azoreductase Activity in Microorganisms and Mammalian Systems

Azo dyes, which are characterized by one or more azo bonds (-N=N-), can be metabolized by both mammalian and microbial azoreductases. nih.gov This process cleaves the azo linkages, often leading to the formation of potentially genotoxic aromatic amines. nih.gov

Bacterial azoreductases are broadly classified into three types: flavin-dependent NADH preferred, flavin-dependent NADPH preferred, and flavin-free NADPH preferred azoreductases. nih.gov These enzymes catalyze the NAD(P)H-dependent reduction of azo bonds, leading to the formation of aromatic amines which can then be further metabolized. scispace.com

Role of N-Hydroxylation and Esterification in Metabolite Formation

Following the initial reduction of azo dyes to aromatic amines like benzidine, further metabolic activation is often required for these compounds to exert their carcinogenic effects. N-hydroxylation is widely considered a critical initial step in the metabolic activation of arylamines and arylamides. aacrjournals.org This reaction is catalyzed by cytochrome P-450 and/or flavin monooxygenase systems in the liver. cdc.gov

The resulting N-hydroxy moiety can then undergo esterification, yielding electrophilic reactants capable of binding to nucleophilic centers in cellular macromolecules like proteins, RNA, and DNA. aacrjournals.org This process can lead to the formation of DNA adducts, which are implicated in the initiation of carcinogenesis. nih.gov

For benzidine, a key pathway involves an initial N-acetylation to form N-acetylbenzidine, which is then N-hydroxylated on the second amino group. nih.gov This N-hydroxy-N'-acetylbenzidine can be further activated through O-esterification to a reactive electrophile. researchgate.net In vitro studies have demonstrated the formation of N-hydroxy-N,N'-diacetylbenzidine from benzidine in rodent hepatic subcellular fractions. This metabolite can be further activated by hepatic N,O-acyltransferase or sulfotransferase to form intermediates that react with nucleic acids.

Excretion Pathways of Benzidine and Related Metabolites

Benzidine and its metabolites are eliminated from the body through urine and feces. nih.govosu.edu The excretion pathways can vary between species. For instance, after intraperitoneal injection, dogs excrete a significantly higher amount of benzidine in the feces compared to the urine. iarc.fr In contrast, urinary excretion is more prominent in dogs following intravenous administration. iarc.fr

In humans, oral exposure to benzidine results in the urinary excretion of free benzidine along with its mono- and diacetylated derivatives. epa.gov Workers exposed to benzidine have been found to excrete benzidine and its metabolites, such as N-acetylbenzidine, N,N'-diacetylbenzidine, and conjugated 3-hydroxybenzidine, in their urine. nih.gov

Enterohepatic recirculation, where metabolites excreted in the bile are reabsorbed from the intestine, can prolong the retention and subsequent metabolism of benzidine. nih.gov The route of exposure does not appear to be a critical factor in determining the excretion pathway of benzidine. cdc.gov

Mechanisms of Biological Interactions (Studies on Related Benzidine Compounds)

The biological effects of benzidine and its analogues are mediated through their interaction with cellular macromolecules, leading to disruptions in normal cellular processes.

Interaction with Nucleic Acids and DNA Adduct Formation

The carcinogenicity of benzidine is linked to the ability of its reactive metabolites to bind covalently to DNA, forming DNA adducts. nih.gov These adducts can lead to mutations and initiate the process of cancer development.

The formation of these adducts is often mediated by peroxidative enzymes like prostaglandin (B15479496) H synthase, which is present in high levels in the bladder epithelium. nih.govnih.gov The two-electron oxidation product of benzidine, benzidine diimine, is a key reactive intermediate in peroxidase-mediated DNA binding. oup.comnih.gov Benzidine diimine can react with DNA, primarily at the C8 position of deoxyguanosine, to form adducts such as N-(deoxyguanosin-8-yl)-benzidine. oup.comnih.gov

Studies have shown that peroxidases can mediate the irreversible binding of benzidine metabolites to plasmid DNA, resulting in the formation of large macromolecular structures. nih.govoup.comoup.com The formation of DNA adducts has been observed in the bladder cells of workers exposed to benzidine. nih.govnih.gov

Enzyme Interactions and Modulation of Cellular Pathways (e.g., PI3K/Akt pathway)

Benzidine and its metabolites can interact with various enzymes, modulating their activity and affecting cellular signaling pathways. For example, benzidine can be oxidized by peroxidases, and this process can be influenced by the presence of other compounds like NADH, which can act as a competitive inhibitor. iiste.org

Recent studies have indicated that benzidine can promote cell proliferation by activating the PI3K/Akt signaling pathway. researchgate.netnih.govnih.gov This pathway is crucial for regulating cell growth, proliferation, and survival. researchgate.net In immortalized human uroepithelial cells, benzidine exposure led to an increase in the phosphorylation of Akt, a key protein in this pathway. researchgate.netnih.govnih.gov This activation of the PI3K/Akt pathway was associated with increased expression of cell proliferation markers like Cyclin D1 and PCNA. researchgate.netnih.gov Conversely, inhibiting the PI3K/Akt pathway suppressed the proliferative effects of benzidine. researchgate.netnih.govnih.gov These findings suggest that the modulation of the PI3K/Akt pathway is a significant mechanism in benzidine-induced cell proliferation and potentially in its carcinogenicity. researchgate.netnih.govnih.gov

Role of Specific Metabolites in Biological Responses

The biological responses to benzidine-based compounds are often not caused by the parent molecule but by the metabolites formed within the body. The metabolism of benzidine-based azo dyes, such as Direct Black 38, is initiated by the azoreductase activity of the intestinal microbiota, which cleaves the azo linkages. nih.goviarc.fr This process releases benzidine and its derivatives. oup.com

In a simulated human large intestine environment, the metabolism of Direct Black 38 resulted in the formation of several key metabolites over seven days. nih.govasm.org Initially, benzidine was the primary metabolite, peaking after 24 hours. nih.gov Over time, its concentration decreased as it was further metabolized into compounds like monoacetylbenzidine, 4-aminobiphenyl (B23562), and, ultimately, acetylaminobiphenyl, which became the predominant metabolite by the seventh day. nih.gov The formation of these N-acetylated and deaminated analogs is significant, as they exhibit enhanced lipophilicity and mutagenicity. nih.govasm.org Studies in rats administered benzidine-based dyes also show the excretion of potentially carcinogenic aromatic amines and their N-acetylated derivatives in urine. asm.orgresearchgate.net

Inflammatory responses can also play a role in the transformation and activation of benzidine. nih.gov Oxidants generated during inflammation, such as reactive nitrogen oxygen species (RNOS), can convert benzidine into different products. nih.gov For example, under conditions that generate nitrogen dioxide radicals, benzidine is primarily transformed into azobenzidine (AZO-BZ). nih.gov Hypochlorous acid, another inflammatory oxidant, can activate benzidine to bind to DNA, with greater binding observed at a lower pH. nih.gov This suggests that components of the inflammatory response are capable of both transforming and activating benzidine, contributing to its biological effects. nih.gov

Table 1: Metabolites of Direct Black 38 Formed by Human Intestinal Microbiota

| Metabolite | Peak Formation | Relative Percentage | Notes |

|---|---|---|---|

| Benzidine | 24 hours | 39.1% of parent dye | Initial primary metabolite. nih.gov |

| Monoacetylbenzidine | Intermediate | Not specified | N-acetylated derivative. nih.gov |

| 4-Aminobiphenyl | Intermediate | Not specified | Deaminated analog. nih.gov |

| Acetylaminobiphenyl | 7 days | 51.1% of parent dye | Predominant final metabolite. nih.gov |

Environmental Fate and Transport Mechanisms (Studies on Related Benzidine Compounds)

The environmental distribution and transformation of benzidine are governed by several key processes, including oxidation, photochemical transformation, partitioning to sediment and soil, and microbial degradation. canada.cacdc.gov Benzidine is considered a moderately persistent compound in the environment. cdc.gov Due to its physical and chemical properties, it tends to partition readily from water to soils and sediments, which can reduce its availability for human exposure. cdc.govnih.gov

In the atmosphere, benzidine can exist in both vapor and particulate phases. cdc.gov The vapor phase is expected to degrade rapidly through reactions with hydroxyl radicals. cdc.gov In aquatic environments, benzidine does not significantly volatilize. cdc.gov Its fate is largely controlled by adsorption to clays (B1170129) and sediments, a process favored by low pH and high surface area, and by oxidation, particularly by naturally occurring metal cations. canada.ca Benzidine released into rivers or streams tends to settle quickly into the riverbed sediment. ebsco.com Similarly, when released into soil, it bonds strongly to soil particles, which limits its potential to leach into groundwater. ebsco.com

Environmental Degradation Pathways and Half-Lives

Benzidine is not expected to persist long-term in most environmental compartments due to various degradation processes. canada.ca However, the half-life can vary significantly depending on the medium and environmental conditions. canada.caepa.gov

In Air: Benzidine is expected to undergo photooxidation relatively quickly, with an estimated half-life ranging from 0.3 to 3.2 hours. canada.ca

In Water: The degradation of benzidine in water is complex. Oxidation by naturally occurring metal cations is a primary process, with an estimated half-life of just a few hours. canada.ca Photolysis in sunlit surface waters may also be a significant degradation pathway. cdc.govnih.gov However, other estimates based on reactions with peroxy radicals suggest a much longer half-life of around 100 days, with a possible range of 10 to 1,000 days. cdc.govepa.gov Studies by the Synthetic Organic Chemical Manufacturer's Association (SOCMA) indicated a half-life of 4 hours in dilute aqueous solutions, although the specific degradation products were not identified. cdc.gov Estimated half-lives for biodegradation in surface water and groundwater are 31 to 192 hours and 96 to 384 hours, respectively. canada.capublications.gc.ca

In Soil: In soil, benzidine is subject to microbial degradation. canada.ca The estimated half-life for aerobic degradation in soil is between 48 and 192 hours. canada.ca However, it is also noted that benzidine can be oxidized readily in clay soils, with a potential half-life of less than one day. epa.gov In contrast, under certain conditions, the half-life in soil has been generalized to range from 3 to 8 years. nih.gov

Table 2: Estimated Environmental Half-Lives of Benzidine

| Environment | Process | Estimated Half-Life | Reference(s) |

|---|---|---|---|

| Air | Photooxidation | 0.3–3.2 hours | canada.ca |

| Water | Oxidation by metal cations | A few hours | canada.ca |

| Water | Reaction with peroxy radicals | ~100 days (range 10–1,000) | cdc.govepa.gov |

| Water (Surface) | Biodegradation | 31–192 hours | canada.capublications.gc.ca |

| Water (Ground) | Biodegradation | 96–384 hours | canada.ca |

| Soil | Aerobic microbial degradation | 48–192 hours | canada.ca |

| Soil | Oxidation in clay soils | < 1 day | epa.gov |

Presence in Waste Streams and Contaminated Environments

Historically, the production and use of benzidine and benzidine-based dyes led to their release into the environment through wastewater and sludge. cdc.govcdc.gov Although its production has ceased in many countries, benzidine can still be found at hazardous waste sites and in areas surrounding former manufacturing plants. ebsco.comchej.org It has been identified at approximately 28 National Priorities List (NPL) hazardous waste sites in the United States. nih.govchej.org

Benzidine has been detected in industrial effluents. canada.ca For example, a survey conducted between 1980 and 1982 in the United States found benzidine in 1.1% of 1,235 industrial effluent samples. canada.ca Contamination can also occur from the environmental breakdown of benzidine-based dyes. cdc.govcdc.gov The dye Deep Black EX, for instance, was shown to biodegrade in soils, releasing benzidine as a degradation product. cdc.govcdc.gov Improper disposal of industrial sludges from a benzidine manufacturing facility in Michigan led to significant soil, groundwater, and surface water contamination. cdc.govcdc.gov While treatment technologies exist to reduce benzidine levels in wastewater, its historical release has resulted in persistent environmental contamination in certain locations. epa.govepa.gov

Bioaccumulation and Biodegradation Studies of Related Structures

The potential for benzidine and its derivatives to accumulate in organisms and be degraded by them has been a subject of environmental research. While benzidine can be bioconcentrated by aquatic organisms, the extent is not considered significant, and it is not expected to be transferred substantially through the food chain. cdc.govnih.gov This is partly due to its relatively low log octanol-water partition coefficient of 1.34, which suggests a low potential for bioaccumulation. canada.ca

Microbial Metabolism of Benzidine and Derivatives

Microbial activity is a key factor in the degradation of benzidine and the transformation of its parent compounds. As previously mentioned, anaerobic bacteria in the human gut can reduce benzidine-based dyes to release free benzidine. nih.govoup.com Similar processes occur in the environment.

Studies have shown that benzidine can be biodegraded by activated wastewater sludge. cdc.govnih.gov The efficiency of this biodegradation is often dependent on the concentration of benzidine. cdc.govnih.gov At lower concentrations (e.g., 10 mg/L), degradation rates of 35–88% were observed after 6 hours, while at higher concentrations (e.g., 100 mg/L), the rates were lower. nih.gov With longer contact times and lower initial concentrations (0.5 and 1 mg/L), biodegradation was nearly complete after one week and fully complete after three weeks. nih.gov This suggests that acclimated sludge systems can effectively degrade continuous low doses of benzidine. nih.gov The dye Deep Black EX has also been shown to biodegrade in soil, with benzidine being one of the degradation products. cdc.gov

Bioconcentration in Aquatic and Terrestrial Species

Studies have investigated the bioconcentration of benzidine in various aquatic organisms. The bioconcentration factor (BCF) is a measure of a chemical's concentration in an organism relative to its concentration in the surrounding water.

In a laboratory model ecosystem study, radiolabeled benzidine was shown to accumulate in several species over a 3-day period. nih.govepa.gov The observed bioconcentration factors ranged from 55 in mosquitofish to 2,620 in an alga. epa.gov Another study reported that bluegill fish exposed to 14C-benzidine had residues 44 times higher than the concentration in the water. epa.gov More specific BCF values for bluegill have been reported to be in the range of 38 to 44. epa.gov While these findings indicate some potential for bioaccumulation, it is generally considered moderate and not significant enough to pose a high risk of food chain magnification. canada.cacdc.govepa.gov For 3,3'-dichlorobenzidine (B165656), a related compound, a bioaccumulation factor of 135-fold was observed in bluegill sunfish. epa.gov Clearance of these compounds from fish can be rapid, though some residues may remain. govinfo.gov

Table 3: Bioconcentration Factors (BCF) for Benzidine in Aquatic Species

| Species | Bioconcentration Factor (BCF) | Exposure Conditions | Reference(s) |

|---|---|---|---|

| Alga | 2,620 | 3-day model ecosystem | epa.gov |

| Snail | Not specified, but accumulated | 3-day model ecosystem | epa.gov |

| Mosquitofish (Gambusia affinis) | 55 | 3-day model ecosystem | epa.gov |

| Bluegill (Lepomis macrochirus) | 44 | Radiometric study | epa.gov |

| Bluegill (Lepomis macrochirus) | 38–44 | Static test | epa.gov |

Structure-Activity Relationships in Biological Contexts (Studies on Related Benzidine Compounds)

The biological activity of benzidine and its analogues is intrinsically linked to their chemical structure. Variations in the molecular framework, such as the type and position of substituents on the biphenyl (B1667301) rings, can significantly alter their metabolic activation and subsequent interactions with biological macromolecules, leading to different toxicological profiles. nih.govbiochempress.com Studies focusing on structure-activity relationships (SAR) are crucial for understanding the mechanisms of toxicity and for designing safer chemical alternatives.

Research has demonstrated that the mutagenic properties of benzidine derivatives are highly dependent on their molecular structure. nih.govnih.gov For instance, in the Ames test, a widely used method for assessing mutagenicity, the response to different benzidine analogues varies significantly. With metabolic activation (using rat liver S9), most tested benzidine compounds show some level of mutagenic activity. nih.gov However, the degree of this activity is influenced by structural modifications. A study on benzidine and 12 of its analogues found that 3,3'-dichlorobenzidine and 4-aminobiphenyl were notably more mutagenic than other tested compounds in the TA100 bacterial strain. nih.gov In contrast, bridged diphenyl compounds were generally less mutagenic in the TA98 strain compared to the more planar biphenyl series. nih.gov This suggests that molecular planarity is a significant factor in the mutagenic potential of these compounds. biochempress.com

Furthermore, for benzidine and its 3,3'-disubstituted derivatives (such as dimethoxy, diamino, and dichloro compounds), an inverse relationship has been observed between the basicity of the parent anilines and their mutagenic strength in both TA100 and TA98 strains. nih.gov This indicates that electronic properties, specifically the electron-donating or withdrawing nature of the substituents, play a key role in determining biological activity. Similarly, the introduction of four methyl groups to the benzidine molecule, as in 3,3′,5,5′-tetramethylbenzidine, has been shown to completely abolish its mutagenic activity. oup.com

Beyond mutagenicity, SAR studies have also explored other biological effects, such as estrogenic activity. Research into benzidine and o-tolidine (B45760) derivatives structurally similar to estrogenic compounds revealed that modifications to functional groups on the core structure could enhance or diminish their ability to interact with estrogen receptors. aphrc.org This highlights the potential for these compounds to act as endocrine disruptors, an area of significant environmental and health concern. aphrc.org The carcinogenic potential of aromatic amines like benzidine is also closely tied to their molecular structure, which dictates the metabolic activation pathways that lead to the formation of reactive electrophilic species capable of binding to DNA. biochempress.com

Molecular Descriptors for Biological Activity Prediction

To quantify the relationship between chemical structure and biological activity, researchers employ Quantitative Structure-Activity Relationship (QSAR) models. These models rely on molecular descriptors, which are numerical values that encode different physicochemical properties of a molecule. archivepp.comnih.gov For benzidine and its analogues, various descriptors have been investigated to predict their genotoxicity and other biological effects. nih.govoup.com

Key molecular descriptors can be categorized into several groups:

Electronic Descriptors: These describe the electronic properties of a molecule. The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical quantum chemical parameters. nih.gov The HOMO-LUMO energy gap can indicate a molecule's reactivity and stability. nih.govnih.gov Studies have shown that the mutagenicity of benzidine derivatives correlates with the energy of the lowest unoccupied molecular orbital (E_LUMO) and pKa values (a measure of acidity). oup.com The electrophilicity index (ω), a descriptor derived from conceptual Density Functional Theory (DFT), quantifies the electron-deficient nature of a molecule and has been used to predict the toxicity of benzidine. mdpi.comresearchgate.net Other electronic descriptors include dipole moment, total polar surface area (TPSA), and solvation energy. nih.govnih.govjppres.com

Lipophilic Descriptors: These relate to a compound's hydrophobicity, which affects its absorption, distribution, metabolism, and excretion (ADME) properties. The partition coefficient, typically expressed as logP (the logarithm of the n-octanol/water partition coefficient), is the most common descriptor for lipophilicity. mdpi.complos.org QSAR studies have shown that inhibitory activity for some compound series increases with a rise in hydrophobicity. nih.gov

Steric/Topological Descriptors: These descriptors relate to the size and shape of the molecule. Examples include molecular weight, molecular volume, molar refractivity (MR), and the number of rings or rotatable bonds. jppres.complos.org The planarity of the benzidine molecule is considered a crucial factor influencing its toxic nature. biochempress.com

While some studies have found strong correlations between specific descriptors and mutagenicity, others have reported a lack of correlation. For example, one study on the mutagenicity of benzidine analogues found that parameters like oxidation potentials, the HOMO-LUMO energy gap, ionization potentials, dipole moment, and relative partition coefficient did not correlate with their bacterial mutagenic activities. nih.gov This highlights the complexity of these relationships and the need for multiparametric models to accurately predict biological outcomes.

Table 1: Selected Molecular Descriptors Used in QSAR Studies of Benzidine Analogues and Related Compounds

| Descriptor Category | Descriptor Name | Description | Relevance to Biological Activity Prediction |